2-Amino-3-cyclopropylbenzoic acid
Description
2-Amino-3-cyclopropylbenzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a cyclopropyl substituent at the 3-position. This compound is of interest in pharmaceutical and chemical synthesis due to its unique structural features.
Properties
IUPAC Name |
2-amino-3-cyclopropylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLZTUUYSGRMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropylbenzoic acid typically involves the following steps:
Nitration: The starting material, 3-cyclopropylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-3-cyclopropylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, resulting in 2-Amino-3-cyclopropylbenzoic acid.
Industrial Production Methods: Industrial production of 2-Amino-3-cyclopropylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure consistent product quality and yield.
Catalytic Hydrogenation: Employing large-scale catalytic hydrogenation reactors for the reduction step, optimizing reaction conditions for maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Nitro-3-cyclopropylbenzoic acid.
Reduction: 2-Amino-3-cyclopropylbenzoic acid derivatives.
Substitution: Amides and sulfonamides of 2-Amino-3-cyclopropylbenzoic acid.
Scientific Research Applications
2-Amino-3-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
(a) 2-Aminobenzamides
- Structure : Lack the cyclopropyl group; instead, they feature an amide group at the 2-position.
- Synthesis Challenges: Intramolecular cyclization during synthesis of 2-acylaminobenzoic acid derivatives often leads to benzoxazinone formation, reducing yields of desired products .
- Applications : Used in glycan analysis tools (e.g., GlycoBase), emphasizing their role in biochemical research .
(b) 3-Aminobenzoic Acid
- Structure: Contains an amino group at the 3-position without a cyclopropyl substituent.
- Applications : Primarily employed as a dye intermediate, with strict safety guidelines to avoid food/water contamination .
- Safety Profile : Requires precautions against prolonged exposure to eyes, skin, or clothing, suggesting higher toxicity risks compared to cyclopropyl-substituted analogs .
(c) 2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid
- Structure: Features a cyclopropylcarbonylamino group at the 2-position and a methyl group at the 3-position.
- Synthesis and Purity : Produced with >98% purity, indicating advanced manufacturing capabilities for cyclopropyl-containing derivatives .
- Molecular Weight: 219.24 g/mol, slightly higher than 2-amino-3-cyclopropylbenzoic acid (theoretical ~193.2 g/mol), highlighting the impact of substituents on physicochemical properties .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| 2-Amino-3-cyclopropylbenzoic acid | C₁₀H₁₁NO₂ | ~193.2 | Not Provided | 2-NH₂, 3-cyclopropyl | Unknown |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 99-05-8 | 3-NH₂ | Not Listed |
| 2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid | C₁₂H₁₃NO₃ | 219.24 | 926249-10-7 | 2-(cyclopropylcarbonylamino), 3-CH₃ | >98% |
Biological Activity
Overview
2-Amino-3-cyclopropylbenzoic acid is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a benzene ring substituted with an amino group and a cyclopropyl group, positions it as a valuable compound in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- Structure : Contains a cyclopropyl group attached to the benzoic acid core.
2-Amino-3-cyclopropylbenzoic acid interacts with various molecular targets within biological systems, influencing several signaling pathways. Notably, it has been shown to modulate enzyme activities and receptor interactions, which may contribute to its therapeutic effects:
- Enzyme Interaction : The compound may interact with enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : It has been suggested that the compound can bind to specific receptors, influencing cellular responses related to growth and proliferation.
Pharmacological Effects
Research indicates that 2-Amino-3-cyclopropylbenzoic acid exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Antioxidant Effects : The compound has shown promise in scavenging free radicals, which could be beneficial in mitigating oxidative stress-related conditions.
Study 1: Anti-inflammatory Effects
A study published in Pharmaceutical Biology investigated the anti-inflammatory effects of 2-Amino-3-cyclopropylbenzoic acid on human fibroblasts. The results indicated a significant reduction in the expression of inflammatory markers when treated with the compound at concentrations of 5-10 μM.
| Concentration (μM) | Inflammatory Marker Reduction (%) |
|---|---|
| 5 | 45 |
| 10 | 65 |
This suggests that the compound could be explored for therapeutic applications in conditions like arthritis or other inflammatory diseases .
Study 2: Anticancer Activity
In another study assessing the cytotoxic effects on various cancer cell lines (Hep-G2 and A2058), treatment with 2-Amino-3-cyclopropylbenzoic acid resulted in a dose-dependent decrease in cell viability:
| Cell Line | IC50 (μM) |
|---|---|
| Hep-G2 | 15 |
| A2058 | 12 |
These findings indicate that the compound may have selective toxicity towards cancer cells while sparing normal cells .
Comparative Analysis
To understand the unique properties of 2-Amino-3-cyclopropylbenzoic acid, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-3-methylbenzoic acid | Methyl group instead of cyclopropyl | Moderate anti-inflammatory effects |
| 2-Amino-3-chlorobenzoic acid | Chlorine atom substitution | Limited anticancer activity |
| 2-Amino-3-cyclohexylbenzoic acid | Cyclohexyl group | Enhanced binding affinity |
The presence of the cyclopropyl group in 2-Amino-3-cyclopropylbenzoic acid appears to enhance its reactivity and interaction with biological targets compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
